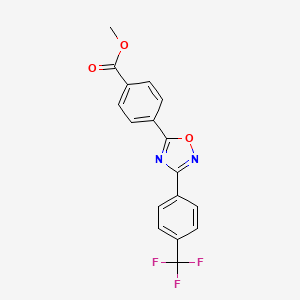

Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

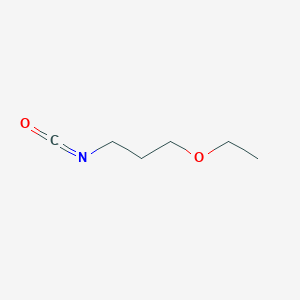

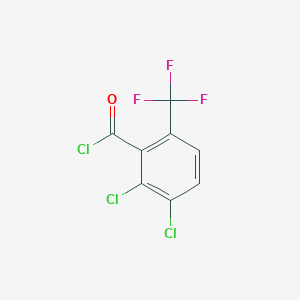

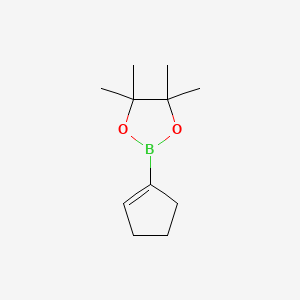

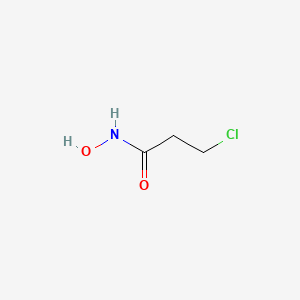

“Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The compound also includes a phenyl ring and an oxadiazole ring, which are common structures in many organic compounds .

Molecular Structure Analysis

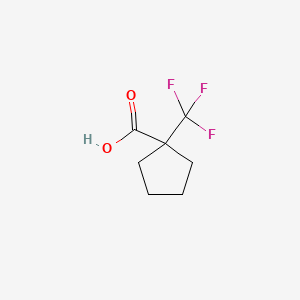

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a benzoate ester group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions . Oxadiazole rings are generally stable and resistant to hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s polarity and reactivity .Applications De Recherche Scientifique

1. Photoluminescent Properties and Mesomorphic Behavior Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate demonstrates significant potential in the study of photoluminescence. Han et al. (2010) found that certain derivatives exhibited strong blue fluorescence emissions with good photoluminescence quantum yields, highlighting its use in developing new luminescent materials (Han, Wang, Zhang, & Zhu, 2010).

2. Structural Characterization in Angiotensin Receptor Antagonists The oxadiazole derivatives, including methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate, have been utilized in the structural characterization of potential angiotensin receptor antagonists. Meyer et al. (2003) demonstrated that π–π interactions between the oxadiazole rings and phenyl rings of neighboring molecules were observed, which is crucial for understanding the molecular interactions in drug design (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

3. Fluoride Chemosensors The compound has applications in developing fluoride chemosensors. Ma et al. (2013) reported that molecules containing 1,3,4-oxadiazole groups displayed color changes from colorless to yellow with different optical shifts upon the addition of fluoride, indicating its potential in chemical sensing applications (Ma, Li, Zong, Men, & Xing, 2013).

4. Hydrogen-Bonded Molecular Structures In research focusing on hydrogen-bonded molecular structures, Portilla et al. (2007) explored the molecular-electronic structure and hydrogen bonding of compounds including oxadiazole derivatives. This research is significant for understanding the structural properties of these compounds in various chemical contexts (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

5. Synthesis and Characterization of Hybrid Polymers Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate plays a role in the synthesis and characterization of hybrid polymers. Kareem et al. (2021) synthesized derivatives that were grafted onto polyvinyl chloride, demonstrating the versatility of these compounds in polymer chemistry (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).

6. Anticancer Activity Research Research into the anticancer activity of oxadiazole derivatives has been conducted. Ravinaik et al. (2021) synthesized and tested several compounds for their effectiveness against various cancer cell lines, indicating its potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O3/c1-24-16(23)12-4-2-11(3-5-12)15-21-14(22-25-15)10-6-8-13(9-7-10)17(18,19)20/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTKFZNKWDNBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589551 |

Source

|

| Record name | Methyl 4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate | |

CAS RN |

480390-86-1 |

Source

|

| Record name | Methyl 4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.